molecular formula C10H4F17I B1294337 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane CAS No. 2043-53-0

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

Cat. No.: B1294337
CAS No.: 2043-53-0
M. Wt: 574.02 g/mol
InChI Key: XVKJSLBVVRCOIT-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane: is a highly fluorinated organic compound with the molecular formula C12H4F21I . This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane can be synthesized through the iodination of perfluorinated alkanes. The process typically involves the reaction of perfluorooctyl iodide with a suitable fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale iodination processes using specialized equipment to ensure high purity and yield. The production process is optimized to minimize environmental impact and ensure the safety of workers .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in reduction and oxidation reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated alkanes and alkenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane involves its interaction with molecular targets through its highly fluorinated structure. The compound’s fluorine atoms create a hydrophobic environment, which can influence the behavior of molecules in its vicinity. This property is exploited in fluorous biphase catalysis, where the compound acts as a phase-separating agent, facilitating the recovery of catalysts and products .

Comparison with Similar Compounds

  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodooctane
  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-10-iododecane
  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Nonadecafluoro-10-iododecane

Uniqueness: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane is unique due to its specific fluorination pattern and the presence of an iodine atom. This combination imparts distinct chemical and physical properties, such as high thermal stability, resistance to chemical reactions, and the ability to participate in fluorous biphase catalysis .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F17I/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKJSLBVVRCOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062123
Record name 1-(Perfluorooctyl)-2-iodoethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2043-53-0, 68390-33-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkyl iodides, C10-12, gamma-omega-perfluoro
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-
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Record name 1-(Perfluorooctyl)-2-iodoethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane
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Synthesis routes and methods I

Procedure details

198 g of CF3(CF2)7CH═CH2 and 5 g of AlI3 were charged into a 200-ml stainless-steel autoclave and displacement of the atmosphere with nitrogen was repeated 5 times by vacuum evacuation and charging with nitrogen gas while cooling the autoclave with dry ice/acetone. The oxygen concentration inside the system was not more than 1 ppm and the moisture content was not more than 1 ppm. Thereafter, nitrogen was removed by evacuation and 11 g of hydrogen iodide gas was charged therein. Heating was carried out with stirring for two hours at 130° C. After cooling, the liquid in the autoclave was sampled, and GC analysis (gas chromatography analysis) and GC/MS analysis (gas chromatography/mass analysis) were performed. CF3(CF2)7CH2CH2I was produced at a conversion rate of 2% and at a selectivity of 100%.
Quantity
198 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same process as in Example 1 was conducted except that 41 g of CF3(CF2)7CH═CH2, 12 g of CaSO4 instead of AlI3, and 12 g of hydrogen iodide gas were used. CF3(CF2)7CH2CH2I was produced at a conversion rate of 1% and at a selectivity of 100%.
Quantity
41 g
Type
reactant
Reaction Step One
[Compound]
Name
CaSO4
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The same process as in Example 1 was conducted except that 41 g of CF3(CF2)7CH═CH2, 12 g of activated carbon instead of AlI3, and 12 g of hydrogen iodide gas were used. CF3(CF2)7CH2CH2I was produced at a conversion rate of 20% and at a selectivity of 100%.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The same process as in Example 1 was conducted except that 41 g of CF3(CF2)7CH═CH2, 12 g of CaSO4/C (25/75 mass %) instead of AlI3, and 12 g of hydrogen iodide gas were used. CF3(CF2)7CH2CH2I was produced at a conversion rate of 60% and at a selectivity of 100%.
Quantity
41 g
Type
reactant
Reaction Step One
[Compound]
Name
CaSO4
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

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